molecular formula C21H20FN3O5 B4508472 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B4508472
M. Wt: 413.4 g/mol
InChI Key: JRLZWLKOMJRKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-fluorobenzaldehyde, pyridazine derivatives, and 3,4,5-trimethoxyaniline. The key steps may involve:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions.

    Cyclization: Cyclization of intermediates to form the pyridazinone ring.

    Acylation: Introduction of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone structures.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group.

    Trimethoxyphenyl Compounds: Compounds with the trimethoxyphenyl moiety.

Uniqueness

The uniqueness of 2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5/c1-28-17-10-13(11-18(29-2)21(17)30-3)23-19(26)12-25-20(27)9-8-16(24-25)14-6-4-5-7-15(14)22/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLZWLKOMJRKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.